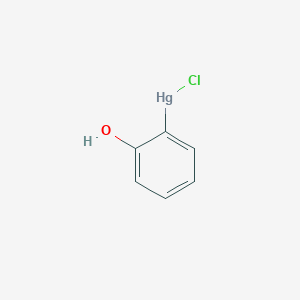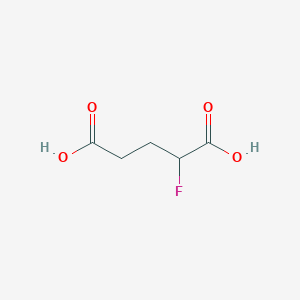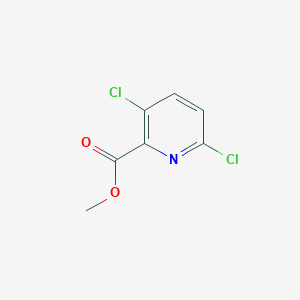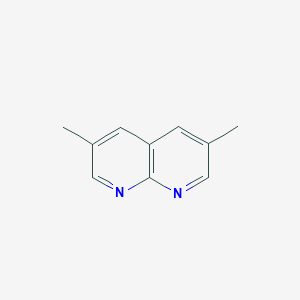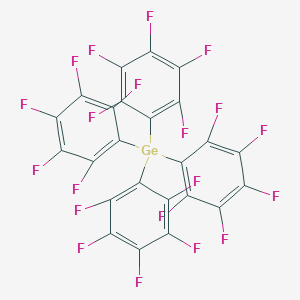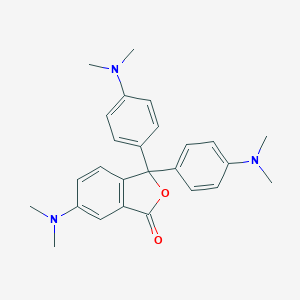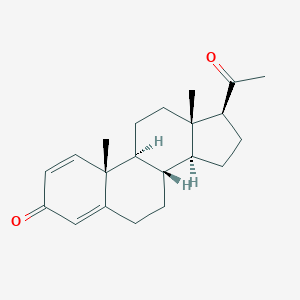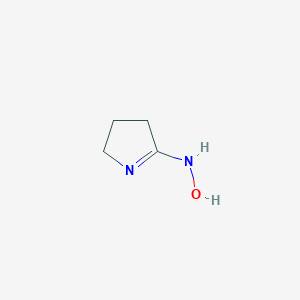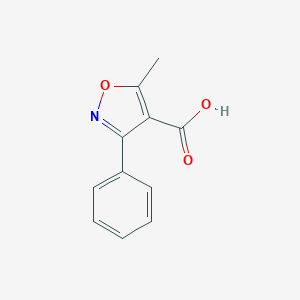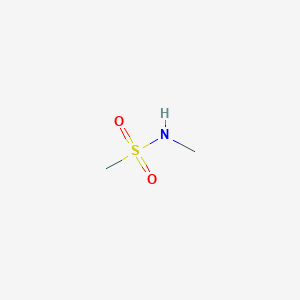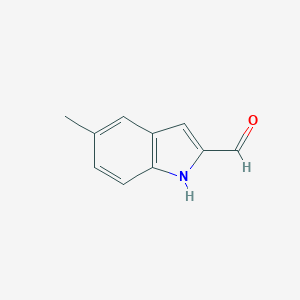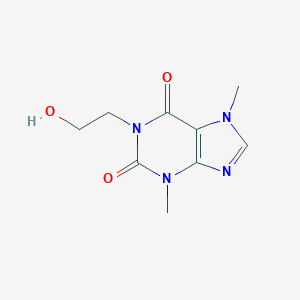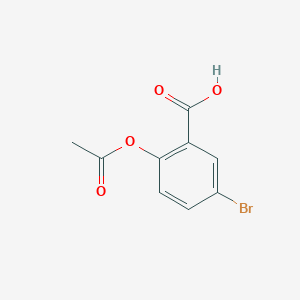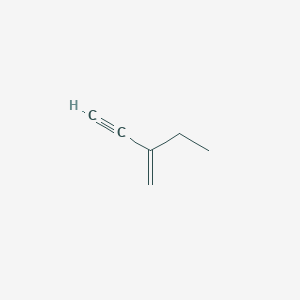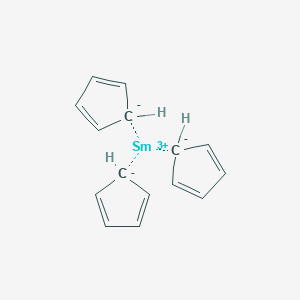
Tris(eta5-cyclopenta-2,4-dien-1-yl)samarium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tris(cyclopentadienyl)samarium complexes involves transmetalation reactions where cyclopentadienyl anions react with samarium salts. A notable example includes the use of stannocene as a cyclopentadienyl transfer agent in transmetalation reactions with lanthanide metals, facilitating the synthesis of tris(cyclopentadienyl)lanthanides in a direct, facile, high-yield, and halide-free route (Janiak, 2010).
Molecular Structure Analysis
The molecular structure of tris(cyclopentadienyl)samarium complexes is characterized by a coordination number of 10 for the samarium metal, showcasing a pseudotetrahedral geometry. This is evident in the crystal structures of tris(η5-cyclopentadienyl) (pyridine) samarium(III), which display variations in the coordination of pyridine and differences in unit cell packing (Deacon et al., 1987).
Chemical Reactions and Properties
Chemical reactions involving tris(cyclopentadienyl)samarium complexes are influenced by the electronic and steric effects of the cyclopentadienyl ligands. These complexes undergo various reactions, including olefin polymerization, indicating their potential as catalysts in organic synthesis. The synthesis and reactivity of peralkylcyclopentadienyl ansa-metallocenes of samarium highlight the effect of steric crowding on the reactivity of these complexes (Evans et al., 1999).
Physical Properties Analysis
The physical properties of tris(cyclopentadienyl)samarium complexes are influenced by their molecular structure. For instance, the crystal and molecular structures of tris(dicyclohexyldithiophosphinato)-complexes of praseodymium and samarium reveal unique coordination polyhedra and distances, highlighting the differences in steric and electronic environments around the metal centers (Meseri et al., 1977).
Chemical Properties Analysis
The chemical properties of these complexes are closely tied to the electronic configuration of the samarium center and the cyclopentadienyl ligands. Studies on bonding in tris(eta5-cyclopentadienyl) actinide complexes provide insights into the electronic configurations and the interaction between the metal and the ligands, offering a deeper understanding of their reactivity and stability (Bursten et al., 1989).
科学的研究の応用
Crystal and Molecular Structures
One of the foundational studies in this area focuses on the crystal structures of tris(η^5-cyclopentadienyl) (pyridine) samarium(III), which have been determined to exhibit pseudotetrahedral geometry with a coordination number of 10 for the lanthanoid metal. These structures provide insight into the coordination behavior of samarium(III) in organometallic complexes, highlighting the versatility of cyclopentadienyl ligands in stabilizing lanthanide ions (Deacon et al., 1987).
Synthesis Methods
Research into the synthesis of tris(cyclopentadienyl)lanthanides through transmetalation reactions offers a direct, facile, and high-yield route to these complexes. This method, utilizing stannocene as a cyclopentadienyl transfer agent, demonstrates the efficiency of synthesizing samarium complexes without the need for halides, thereby opening new pathways for the preparation of organolanthanide materials (Janiak, 2010).
Optical and Photophysical Properties
The investigation of tris(dibenzoylmethanido)(1,10-phenanthroline)samarium(III) reveals significant photophysical properties, including its solid state structure determined by X-ray crystallography and its luminescence characteristics. Such studies are crucial for understanding the potential applications of samarium complexes in optical materials and devices (Stanley et al., 2010).
Catalytic Applications and Reactivity
The synthesis and characterization of samarium(III) and neodymium(III) complexes with 2-hydroxy-2,4,6-cycloheptatrienone (tropolone) have been explored, demonstrating their potential in catalytic applications. These studies offer insights into the electronic and structural properties of samarium complexes, which are essential for their catalytic activity and reactivity in various chemical transformations (Jiansheng et al., 1997).
Safety And Hazards
特性
IUPAC Name |
cyclopenta-1,3-diene;samarium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Sm/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPLAESAFJIHKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Sm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(eta5-cyclopenta-2,4-dien-1-yl)samarium | |
CAS RN |
1298-55-1 |
Source


|
| Record name | Tris(.eta.5-cyclopenta-2,4-dien-1-yl)samarium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001298551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)samarium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

